molecular formula C10H19NO5 B1660823 Ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate CAS No. 83898-43-5

Ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Cat. No. B1660823
CAS RN: 83898-43-5
M. Wt: 233.26 g/mol
InChI Key: WMFAMWJTLDIEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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properties

CAS RN

83898-43-5

Product Name

Ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO5/c1-4-16-9(13)11-6-5-10(14-2,15-3)8(12)7-11/h8,12H,4-7H2,1-3H3

InChI Key

WMFAMWJTLDIEKW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(C(C1)O)(OC)OC

Canonical SMILES

CCOC(=O)N1CCC(C(C1)O)(OC)OC

Other CAS RN

83898-43-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of potassium hydroxide (42 g, 752 mmol) in dry methanol (100 mL), at 0° C. and under an atmosphere of N2, was added a solution of ethyl 4-oxopiperidine-1-carboxylate (26.4 mL, 29.96 g, 175 mmol) in dry methanol (75 mL) via syringe. The resulting solution was stirred for an additional 30 minutes under an atmosphere of N2 at 0° C. To it, in small portions over approximately 90 minutes, was added iodobenzene diacetate (84.6 g, 262 mmol). Temperature was kept near 0° C. throughout this time. The reaction was stirred overnight under an atmosphere of N2, gradually reaching room temperature. Complete conversion was suggested by TLC (50% ethyl acetate in hexanes; Hanessian's stain; Rf˜0.25) in the morning. The reaction was concentrated under vacuum. To the residue was added approximately 50 mL water; from this mixture was extracted the crude product with ethyl acetate (3×200 mL). The organic layers were combined, dried over magnesium sulfate, and concentrated. The crude product was purified using column chromatography (silica gel; 10-65% ethyl acetate in hexanes), yielding 26.74 g (66%) of a pale yellow oil.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
84.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
66%

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